molecular formula C15H14ClNO2 B12577967 N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide CAS No. 610320-54-2

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide

Cat. No.: B12577967
CAS No.: 610320-54-2
M. Wt: 275.73 g/mol
InChI Key: YUTDPAKLHSGBOS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to a benzamide structure, which includes a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxy-5-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine
  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups on the benzamide structure can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

610320-54-2

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-2-7-14(18)13(8-10)15(19)17-9-11-3-5-12(16)6-4-11/h2-8,18H,9H2,1H3,(H,17,19)

InChI Key

YUTDPAKLHSGBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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